Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one
Overview
Description
Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one is a heterocyclic compound with a unique spiro structure. This compound is characterized by the fusion of a piperidine ring and a pyrido[2,3-d][1,3]oxazin] ring, creating a spiro linkage at the 4,4’ positions. The molecular formula of this compound is C11H13N3O2, and it has a molecular weight of 219.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the hydrogenation of benzyl 7’-chloro-2’-oxo-1’,2’-dihydrospiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazine]-1-carboxylate using palladium on carbon (Pd/C) as a catalyst in ethanol (EtOH) under a hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with a similar pyrido structure.
Quinazoline: A fused heterocyclic compound with potential anticancer activity.
Furo[2,3-d]pyrimidine: A fused pyrimidine derivative with diverse biological potential
Uniqueness
Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one is unique due to its spiro linkage, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4'-piperidine]-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-10-14-9-8(2-1-5-13-9)11(16-10)3-6-12-7-4-11/h1-2,5,12H,3-4,6-7H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGKYJPFWVQZSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(NC(=O)O2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718288 | |
Record name | Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
753440-87-8 | |
Record name | Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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